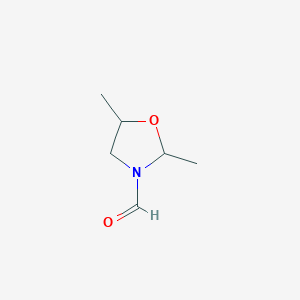

![molecular formula C15H12ClNO B065326 2-(4-[(4-氯苄基)氧基]苯基)乙腈 CAS No. 175135-36-1](/img/structure/B65326.png)

2-(4-[(4-氯苄基)氧基]苯基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

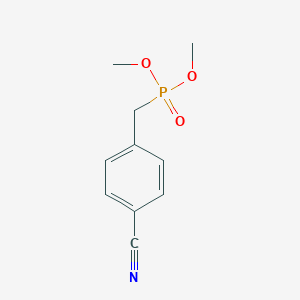

Synthesis of structurally related compounds often involves the reaction of acetonitrile with various reagents. For example, the radical cyanomethylation/arylation of arylacrylamides using acetonitrile as the radical precursor describes a method that could be applicable for synthesizing related compounds, indicating dual C-H bond functionalization capabilities of acetonitrile derivatives (Pan, Zhang, & Zhu, 2015). Additionally, the synthesis of 4-Phenyl-3-oxobutanenitrile via the reaction of ethyl phenylacetate with acetonitrile showcases another potential pathway for synthesizing related nitrile compounds (Khalik, 1997).

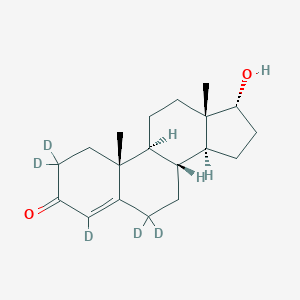

Molecular Structure Analysis

DFT and TD-DFT/PCM calculations offer detailed insights into the molecular structure, spectroscopic characterization, and electronic properties of related compounds. For instance, studies on 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes provide valuable data on structural parameters, charge distributions, and NLO properties, which can be relevant for understanding the molecular structure of 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of nitrile-containing compounds, such as 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile, can be inferred from related research. For example, the reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN highlight the reactivity of chloromethyl and acetonitrile groups in facilitating the formation of trisubstituted oxadiazol-5-ylacetonitriles (Sağırlı & Dürüst, 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability of acetonitrile derivatives, are critical for their application and handling. While specific data on 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile is not available, related compounds provide a basis for understanding. For example, the synthesis and characterization of 2,4-dichlorobenzylideneaminooxy acetic acid offer insights into factors affecting the yield and physical properties of nitrile compounds (Yu-bing, 2012).

Chemical Properties Analysis

The chemical properties of 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, can be gleaned from studies on similar compounds. Research on the kinetics of elimination reactions of related chlorophenyl compounds in acetonitrile provides valuable information on reaction mechanisms and stability (Kumar & Balachandran, 2006).

科学研究应用

分析方法和化学过程

HPLC流动相:对有机溶剂组成对缓冲HPLC(高效液相色谱)流动相的影响的研究强调了了解溶剂相互作用对于准确的分析结果的重要性。本研究可能间接与2-(4-[(4-氯苄基)氧基]苯基)乙腈等化合物有关,因为它展示了溶剂性质如何影响分离过程中化学分析物的行为 (Subirats, Rosés, & Bosch, 2007)。

光催化降解:综述了使用TiO2粉末对有机化合物进行光催化降解,重点关注表面反应性和机理方面,并通过FT-IR研究。尽管本研究未直接提及2-(4-[(4-氯苄基)氧基]苯基)乙腈,但它为理解类似化合物如何在环境应用中降解提供了框架,有助于污染控制 (Davit, Martra, & Coluccia, 2004)。

环境应用

环境污染物的降解:综述了漆酶(能够氧化一系列化合物的酶)在环境污染物生物修复中的应用。该研究领域可能与复杂有机化合物的降解途径和环境影响评估重叠,包括与2-(4-[(4-氯苄基)氧基]苯基)乙腈类似的化合物 (Couto & Herrera, 2006)。

作用机制

Target of Action

The primary target of 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile, also known as O4I1, is the Oct3/4 . Oct3/4 is a transcription factor that plays a crucial role in maintaining pluripotency and self-renewal of embryonic stem cells.

Mode of Action

O4I1 acts as an effective Oct3/4 inducer . It enhances the expression of the Oct3/4 gene and increases the protein level of Oct3/4. Furthermore, it promotes the transcriptional activation mediated by Oct3/4 .

Biochemical Pathways

The compound’s interaction with Oct3/4 affects the pluripotency pathways in embryonic stem cells. By enhancing the expression of Oct3/4, it helps maintain the undifferentiated state of these cells and their ability to differentiate into various cell types .

Pharmacokinetics

It is soluble in dmf and dmso, suggesting that it may have good bioavailability .

Result of Action

The result of the compound’s action is the increased expression of Oct3/4, leading to the maintenance of pluripotency in embryonic stem cells . This can be beneficial in stem cell research and regenerative medicine.

属性

IUPAC Name |

2-[4-[(4-chlorophenyl)methoxy]phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNIAPBSYKIHAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379149 |

Source

|

| Record name | {4-[(4-Chlorophenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-36-1 |

Source

|

| Record name | 4-[(4-Chlorophenyl)methoxy]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Chlorophenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)